3-[1-(4-bromophenyl)-1H-tetraazol-5-yl]-1H-indole
Description
3-[1-(4-bromophenyl)-1H-tetraazol-5-yl]-1H-indole is a complex organic compound that features both an indole and a tetraazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Properties
Molecular Formula |
C15H10BrN5 |
|---|---|
Molecular Weight |
340.18 g/mol |
IUPAC Name |
3-[1-(4-bromophenyl)tetrazol-5-yl]-1H-indole |
InChI |
InChI=1S/C15H10BrN5/c16-10-5-7-11(8-6-10)21-15(18-19-20-21)13-9-17-14-4-2-1-3-12(13)14/h1-9,17H |
InChI Key |
AHBYWQYRFOEMRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NN=NN3C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-bromophenyl)-1H-tetraazol-5-yl]-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of 4-bromophenyl hydrazine through diazotization and reduction reactions . This intermediate is then subjected to cyclization reactions to form the tetraazole ring, followed by coupling with an indole derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully monitored and controlled to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-bromophenyl)-1H-tetraazol-5-yl]-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced analogs with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
3-[1-(4-bromophenyl)-1H-tetraazol-5-yl]-1H-indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[1-(4-bromophenyl)-1H-tetraazol-5-yl]-1H-indole involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
- 1-(4-bromophenyl)-3-cycloheptylurea
Uniqueness
3-[1-(4-bromophenyl)-1H-tetraazol-5-yl]-1H-indole is unique due to its dual ring structure, combining both an indole and a tetraazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
